molecular formula C29H24N4O3 B11109411 1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11109411
M. Wt: 476.5 g/mol
InChI Key: ZAEMQCWOBJAQED-UXHLAJHPSA-N
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Description

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of 2-hydroxy-1-naphthaldehyde and features a hydrazone linkage with a substituted pyrimidine ring. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction can produce hydrazine derivatives, and substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a fluorescent probe make it particularly valuable in scientific research .

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

1-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C29H24N4O3/c1-35-27-15-13-21(16-28(27)36-2)25-17-24(20-9-4-3-5-10-20)31-29(32-25)33-30-18-23-22-11-7-6-8-19(22)12-14-26(23)34/h3-18,34H,1-2H3,(H,31,32,33)/b30-18+

InChI Key

ZAEMQCWOBJAQED-UXHLAJHPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C=CC5=CC=CC=C54)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C=CC5=CC=CC=C54)O)OC

Origin of Product

United States

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